molecular formula C14H16N4O2S B5006844 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine

4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine

Cat. No. B5006844
M. Wt: 304.37 g/mol
InChI Key: ASRKVTWPFBDAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting topic for further investigation.

Mechanism of Action

The mechanism of action of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, in cancer treatment, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In cancer treatment, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the formation of blood vessels that supply nutrients to the tumor. In anti-inflammatory studies, it has been found to reduce the production of inflammatory cytokines and enzymes. In antifungal studies, it has been found to inhibit the growth of fungal strains by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine in lab experiments include its unique chemical structure, which makes it a potential therapeutic agent for various diseases. Additionally, this compound has been successfully synthesized in many labs, and its synthesis method is well-documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine. One potential direction is to further investigate its potential as a therapeutic agent in cancer treatment, anti-inflammatory studies, and antifungal studies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other future directions include investigating its potential as a drug delivery system and its potential for use in combination therapy with other drugs. Overall, there is much potential for future research on this compound, and it is an exciting topic for scientific investigation.

Synthesis Methods

The synthesis of 4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine involves the reaction of morpholine with 4-phenyl-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in various scientific publications and has been successfully replicated in many labs.

Scientific Research Applications

4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, where it has been found to reduce inflammation in various animal models. Additionally, it has been studied for its potential as an antifungal agent, where it has been found to inhibit the growth of various fungal strains.

properties

IUPAC Name

1-morpholin-4-yl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-16-15-11-18(14)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRKVTWPFBDAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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